N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-carboline core, substituted with methoxy and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the beta-carboline core, followed by the introduction of the methoxy and chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction pathways and mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are of interest in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. Detailed studies using techniques such as molecular docking and in vitro assays are necessary to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(3-methoxyphenyl)acrylamide
- N-(3-chlorophenyl)-N’-(3-methoxyphenyl)urea
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its beta-carboline core, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C26H24ClN3O3 |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-1-(3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-19-8-3-5-16(13-19)25-24-21(22-15-20(33-2)9-10-23(22)29-24)11-12-30(25)26(31)28-18-7-4-6-17(27)14-18/h3-10,13-15,25,29H,11-12H2,1-2H3,(H,28,31) |
InChI Key |
YYQCBQHCOGJRFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=CC=C4)OC)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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